molecular formula C17H20N2O4S B11799842 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11799842
M. Wt: 348.4 g/mol
InChI Key: YNRKKPVIRLZKGQ-UHFFFAOYSA-N
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Description

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry research .

Preparation Methods

The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions:

Scientific Research Applications

Pharmaceutical Applications

The thiazole derivatives, including 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid, are extensively studied for their pharmacological properties. The following sections outline specific therapeutic applications:

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been evaluated for their effectiveness against resistant strains of bacteria, showcasing promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

Compounds with thiazole structures are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that certain thiazole derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Cancer Therapeutics

The interaction of thiazole compounds with cancer cell lines has been explored, indicating their potential as anticancer agents. Research has shown that these compounds can induce apoptosis in various cancer cells through mechanisms involving the modulation of specific signaling pathways .

Agricultural Applications

In addition to pharmaceutical uses, thiazole derivatives have applications in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Material Science Applications

The unique chemical properties of this compound also lend themselves to potential applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or functional properties.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

StudyFindings
Study ADemonstrated antimicrobial activity against multi-drug resistant bacteria with IC50 values indicating strong inhibition .
Study BEvaluated anti-inflammatory effects in vitro, showing significant reduction in cytokine levels .
Study CInvestigated anticancer properties, revealing apoptosis induction in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

YNRKKPVIRLZKGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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